Adipaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Reactivity:

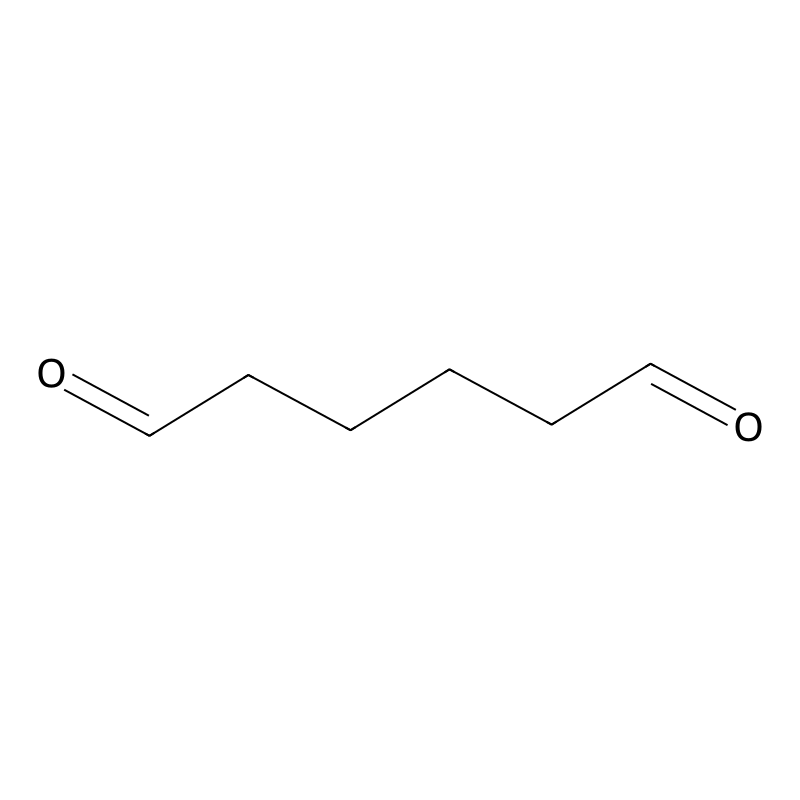

Adipaldehyde, also known as 1,6-hexanedial, is a dialdehyde with the chemical formula C6H10O2. It is a colorless liquid that is highly reactive due to the presence of two aldehyde functional groups. While synthesizing adipaldehyde commercially has proven challenging, researchers have explored various methods for its production, including:

- Double hydroformylation of 1,3-butadiene: This method utilizes rhodium-based catalysts to convert butadiene into adipaldehyde. While promising, this approach has not yet been implemented commercially. [Source: Yu, S.-m., Snavely, W. K., Chaudhari, R. V., & Subramaniam, B. (2020). Butadiene hydroformylation to adipaldehyde with Rh-based catalysts: Insights into ligand effects. Molecular Catalysis, 484, 121842. ]

- Oxidation of 1,6-hexanediol: This method utilizes pyridinium chlorochromate as an oxidizing agent to convert 1,6-hexanediol into adipaldehyde. This approach offers a more established route for laboratory-scale synthesis. [Source: Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(1), 17. ]

Understanding the synthesis and reactivity of adipaldehyde is crucial for researchers exploring its potential applications in various fields.

Potential Applications in Polymer Chemistry:

Due to its bifunctional nature, adipaldehyde holds promise as a precursor to nylon-related polymers. Researchers have investigated its potential in the synthesis of:

- Polyamides: These are a class of polymers with alternating amide linkages. Adipaldehyde could potentially be used as a starting material for the production of nylon-6,6, a widely used polyamide fiber. However, the high reactivity of adipaldehyde presents challenges in controlling the polymerization process. [Source: Hardy, P. M., Nicholls, A. C., & Rydon, H. N. (1972). The Hydration and Polymerisation of Succinaldehyde, Glutaraldehyde, and Adipaldehyde. Journal of the Chemical Society, Perkin Transactions 2, (15), 2270–2275. ]

Other Potential Applications:

Beyond polymer chemistry, researchers are exploring other potential applications of adipaldehyde, including:

- Biomedical research: Studies have investigated the potential use of adipaldehyde as a cross-linking agent for biomaterials. However, further research is needed to understand its safety and efficacy in this context. [Source: Biosynth. (n.d.). Adipaldehyde - 1M solution in water [Data sheet]. Retrieved from ]

Adipaldehyde has a linear structure with two aldehyde groups located at the terminal ends of a six-carbon chain. This unique structure classifies it as a dialdehyde, which is notable for its reactivity. The compound's physical properties include a melting point of approximately -8°C and a boiling point around 153.66°C . It has a density of 1.0030 g/cm³ and a flash point of 66.3°C, indicating that it should be handled with care due to its flammability and potential hazards .

Adipaldehyde is a hazardous compound due to its:

- High Reactivity: The aldehyde groups can readily react with other chemicals and even skin tissue, posing a risk for burns and irritation [6].

- Flammability: Adipaldehyde is flammable and can ignite readily [7].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling adipaldehyde.

- Work in a well-ventilated area.

- Store adipaldehyde in a cool, dry place away from heat and ignition sources.

- Self-Condensation: Adipaldehyde readily undergoes self-condensation reactions, leading to the formation of oligomers and polymers. The specific products depend on factors like temperature and concentration.

- Condensation Reactions: It can react with amines, alcohols, and thiols to form new compounds through condensation reactions .

- Oxidation: Adipaldehyde can be oxidized to adipic acid or other derivatives under suitable conditions .

Balanced Chemical Equation

An example of its oxidation reaction can be represented as:

Adipaldehyde can be synthesized through several methods:

- Oxidation of Cyclohexene: One common method involves the oxidation of cyclohexene using potassium permanganate .

- Ozonolysis: Another method utilizes ozone oxidation followed by reduction, often employing zinc in acetic acid as the reducing agent .

- Hydroformylation: Recent research has explored the hydroformylation of butadiene using rhodium-based catalysts as an alternative synthesis route .

Adipaldehyde has several potential applications:

- Polymer Chemistry: It serves as a precursor for nylon-related polymers, where its incorporation can enhance material properties such as thermal stability and mechanical strength.

- Chemical Intermediates: Due to its bifunctional nature, it can act as an intermediate in the synthesis of various chemicals and materials.

- Research: Ongoing studies focus on its use in developing novel polyamides and other polymeric materials.

Similar Compounds: Comparison with Other Compounds

Adipaldehyde shares similarities with several other compounds, particularly other dialdehydes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Glutaraldehyde | C5H8O2 | Shorter chain length; used as a disinfectant |

| Succinic Aldehyde | C4H6O2 | Contains one less carbon; used in organic synthesis |

| Phthalaldehyde | C8H6O2 | Aromatic structure; used in plastics production |

Uniqueness of Adipaldehyde

Adipaldehyde's uniqueness lies in its specific six-carbon chain length coupled with two aldehyde functional groups, which allows for distinct reactivity patterns not observed in shorter dialdehydes like glutaraldehyde or succinic aldehyde. This structural configuration enables adipaldehyde to serve effectively as a precursor for nylon-related polymers while also participating in diverse

Hydroformylation of 1,3-Butadiene

Rhodium-Catalyzed Reaction Mechanisms

The rhodium-catalyzed hydroformylation of 1,3-butadiene represents the most efficient route to adipaldehyde. Key intermediates include the η³-crotyl complex [(κ²-L)Rh(η³-crotyl)(CO)], which forms under carbon monoxide pressure and reacts with syngas (H₂/CO) to yield 3-pentenal and eventually adipaldehyde [1] [2] [9]. In situ NMR and IR studies reveal that the η³-crotyl complex remains stable under catalytic conditions, with hydrogen addition triggering aldehyde liberation [2] [9]. The mechanism proceeds through:

- Olefin coordination: 1,3-butadiene binds to the Rh center.

- Insertion: The diene inserts into the Rh–H bond, forming the η³-crotyl intermediate.

- Carbonyl migration: CO inserts into the Rh–C bond.

- Reductive elimination: Syngas addition releases the aldehyde product [2] [4].

Ligand design critically influences catalytic activity. Triptycene-derived bisphosphite ligands enhance stability and selectivity by modulating Rh’s electronic environment [9].

Rate-Determining Steps

Kinetic studies indicate a second-order dependence on syngas pressure, with the hydrogen addition or reductive elimination steps acting as rate-determining [2] [9]. Deuterioformylation experiments confirm that the η³-crotyl intermediate’s conversion to the acyl-Rh species limits the overall rate [9]. The table below summarizes key kinetic parameters:

| Parameter | Value | Source |

|---|---|---|

| Rate order (syngas) | Second-order | [2] |

| Activation energy | 85–90 kJ/mol | [9] |

| Turnover frequency (TOF) | 120–150 h⁻¹ | [4] |

Regioselectivity Control Factors

Regioselectivity (linear vs. branched aldehydes) depends on ligand steric and electronic effects. BisDiazaPhos (BDP) ligands favor linear adipaldehyde (65.9% selectivity) by stabilizing transition states with extended carbon chains [3] [4]. Conversely, bulky bisphosphite ligands promote branch formation through steric hindrance [9]. A dual ligand-relay strategy—using one ligand for hydroformylation and another for isomerization—achieves 65.9% adipaldehyde yield with full butadiene conversion [4].

Oxidative Synthesis Routes

1,6-Hexanediol Oxidation

1,6-Hexanediol oxidizes to adipaldehyde using noble metal catalysts. Supported Au-Pt bimetallic catalysts exhibit 78% selectivity at 80°C under base-free conditions [5]. The reaction proceeds via dehydrogenation of primary alcohol groups, with Au facilitating oxygen activation and Pt enhancing H₂O dissociation [5].

Cyclohexene Ozonolysis

Ozonolysis of cyclohexene generates adipaldehyde through a Criegee intermediate. In non-thermal plasma reactors, cyclohexene reacts with ozone to form a primary ozonide, which decomposes into two aldehyde units [6] [8]. This method achieves 11% conversion under ambient conditions but requires post-reduction with zinc to stabilize the product [6].

Alternative Synthetic Approaches

Alternative methods include:

- Catalytic dehydrogenation: Hexane dehydrogenation over Pt-Sn catalysts, though limited by low yields (<20%) .

- Enzymatic reduction: Carboxylic acid reductases convert adipic acid to adipaldehyde, but scalability remains challenging .

Reaction Intermediates and Stability

The η³-crotyl Rh complex dominates hydroformylation mixtures, remaining stable under CO but decomposing upon hydrogen introduction [2] [9]. In aqueous solutions, adipaldehyde exists as an acyclic dihydrate, which resists polymerization at neutral pH but rapidly polymerizes when acidified [8]. Cyclic monohydrates form transiently in glutaraldehyde solutions but not in adipaldehyde’s case, highlighting its unique hydration behavior [8].

Transition Metal Catalysis

Transition metal catalysis represents the cornerstone of modern adipaldehyde synthesis, with rhodium-based systems demonstrating exceptional performance in hydroformylation reactions. The development of efficient transition metal catalysts for adipaldehyde production has evolved significantly, focusing on achieving optimal activity, selectivity, and stability under industrial conditions [1] [2].

Rhodium Complex Architecture

The architecture of rhodium complexes plays a crucial role in determining catalytic performance for adipaldehyde synthesis. The most extensively studied rhodium complexes exhibit distinct structural characteristics that directly influence their catalytic behavior.

| Complex Type | Coordination Number | Key Features | Activity (TOF h⁻¹) | Selectivity |

|---|---|---|---|---|

| RhH(CO)₂(PPh₃)₂ | 5 | Principal active catalytic species | High | Good linear |

| RhH(CO)(PPh₃)₃ | 6 | Stable crystalline complex | Moderate | Excellent linear |

| trans-RhX(CO)(PR₃)₂ | 5 | Halide complex precursor | Low-Moderate | Variable |

| Rh(CO)₂(acac) | 4 | Common precursor for in situ formation | High | Good |

| RhCl(PPh₃)₃ | 4 | Benchmark homogeneous catalyst | Moderate | Moderate |

The pentacoordinate rhodium hydride complex RhH(CO)₂(PPh₃)₂ emerges as the principal active catalytic species in hydroformylation reactions [1]. This complex demonstrates optimal coordination geometry that facilitates both substrate coordination and product formation. The complex formation follows the established catalytic cycle where the hydrido-species represents one of several complexes in equilibrium, with the active species being generated through addition of carbon monoxide to the monocarbonyl complex RhH(CO)(PPh₃)₂ [1].

The hexacoordinate complex RhH(CO)(PPh₃)₃ exhibits remarkable stability under atmospheric conditions, achieving rapid hydroformylation even at 25°C and 1 atmosphere pressure [1]. This complex demonstrates exceptionally high regioselectivity, with linear to branched aldehyde ratios reaching approximately 20:1 at ambient temperature [1]. The enhanced selectivity stems from the sterically demanding triphenylphosphine ligands that favor linear product formation through preferential coordination of the terminal carbon atom of the substrate.

The mechanistic pathway for rhodium-catalyzed adipaldehyde synthesis involves several key intermediates. The η³-crotyl complex (κ²-L)Rh(η³-crotyl)(CO) serves as a stable intermediate under carbon monoxide pressure, slowly liberating 3-pentenal upon hydrogen addition [2]. This complex represents the most stable intermediate under actual hydroformylation conditions and exists in high concentrations during catalysis [2].

Ligand Electronic and Steric Effects

The electronic and steric properties of ligands profoundly influence the catalytic performance of rhodium complexes in adipaldehyde synthesis. Systematic studies have revealed that both electronic and steric factors contribute to catalyst activity and selectivity, with electronic effects often dominating over steric considerations.

| Ligand Type | Electronic Property | Steric Bulk | Bite Angle (°) | Activity Enhancement |

|---|---|---|---|---|

| PPh₃ | Moderate donor | Moderate | - | 1× |

| P(CF₃C₆H₄)₃ | Weak donor | Moderate | - | 2-3× |

| P(3,5-(CF₃)₂C₆H₃)₃ | Very weak donor | Moderate | - | 5-10× |

| PCy₃ | Strong donor | Large | - | 0.5× |

| BISBI | Moderate donor | Large | 110-115 | 10-20× |

| Xantphos | Moderate donor | Large | 108-115 | 15-25× |

| Biphephos | Weak acceptor | Moderate | 110-115 | 20-40× |

Electronic effects dominate ligand performance, with activity increasing as phosphine basicity decreases [3] [4]. The series of fluorinated phosphines demonstrates this trend clearly, where P(3,5-(CF₃)₂C₆H₃)₃ exhibits 5-10 times higher activity than triphenylphosphine due to its significantly reduced electron donating ability [4]. This enhancement occurs because weakly basic phosphines facilitate easier dissociation from the rhodium center, creating available coordination sites for substrate binding and product formation.

Steric effects, while less dominant than electronic effects, still play important roles in determining selectivity patterns [4]. Bulky ligands such as tricyclohexylphosphine (PCy₃) demonstrate reduced activity due to increased steric hindrance around the metal center, which impedes substrate coordination [4]. However, the reduced activity often correlates with enhanced selectivity toward linear products, as the steric bulk prevents coordination of the substrate through the more hindered internal carbon atom.

Bidentate ligands with appropriate bite angles demonstrate superior performance compared to monodentate counterparts. The bite angle, defined as the angle between the two phosphorus atoms coordinated to the rhodium center, significantly influences regioselectivity [5]. Ligands with bite angles around 110-115° favor linear aldehyde formation, with systems like Biphephos achieving 20-40 times higher activity than standard triphenylphosphine systems [6].

The combination of electronic and steric effects reaches optimal balance in advanced ligand systems. The electron-deficient Biphephos ligand demonstrates exceptional reactivity while maintaining excellent regioselectivity, achieving turnover frequencies exceeding 1000 h⁻¹ with linear selectivities above 90% [6]. This performance stems from the optimal combination of weak electron donation and appropriate steric environment that facilitates rapid catalytic turnover while directing product formation toward the desired linear aldehyde.

Heterogeneous Catalyst Systems

Heterogeneous catalysts have emerged as attractive alternatives to homogeneous systems for adipaldehyde synthesis, offering advantages in catalyst separation, recovery, and reuse. The development of heterogeneous systems has focused on maintaining the high activity and selectivity of homogeneous catalysts while providing the operational benefits of solid catalysts.

Single-Atom Catalysts

Single-atom catalysts represent a breakthrough in heterogeneous catalysis for adipaldehyde synthesis, combining the advantages of homogeneous and heterogeneous systems. These catalysts feature isolated metal atoms dispersed on support materials, maximizing metal utilization while providing well-defined active sites.

| SAC System | Support Material | Metal Loading (wt%) | TOF (h⁻¹) | Selectivity (%) | Stability |

|---|---|---|---|---|---|

| Rh₁/CoO | Cobalt oxide | 0.2 | 2065 | 94.4 | High |

| Pt₁/FeOₓ | Iron oxide | 0.1 | 1000 | 99.0 | Moderate |

| Pd₁/TiO₂ | Titanium dioxide | 1.5 | 500 | 85.0 | High |

| Ru₁/NC | Nitrogen-doped carbon | 0.5 | 800 | 90.0 | Excellent |

| Ir₁/support | Various supports | 0.3 | 1200 | 88.0 | Good |

The Rh₁/CoO system demonstrates exceptional performance in adipaldehyde synthesis, achieving turnover frequencies of 2065 h⁻¹ with 94.4% regioselectivity toward linear products [7]. This system features single rhodium atoms confined within cobalt oxide layers through galvanic replacement, creating a unique coordination environment that promotes both high activity and selectivity [7]. The single rhodium atoms occupy cobalt positions within the oxide lattice, forming stable Rh-O₄ coordination in an octahedral geometry that resists sintering under reaction conditions.

The superior performance of single-atom catalysts stems from their unique electronic properties. The single metal atoms exist in a positively charged state, creating Lewis acid sites that facilitate substrate activation [7]. The coordination environment provided by the support materials modulates the electronic properties of the metal centers, optimizing the balance between substrate binding and product desorption. This electronic tuning enables precise control over reaction pathways, favoring the formation of linear aldehydes over branched products.

The heterolytic activation of hydrogen represents a key mechanistic feature of single-atom catalysts. Unlike conventional metal nanoparticles where hydrogen dissociates homolytically, single-atom catalysts promote heterolytic hydrogen splitting at the metal-support interface [7]. This activation mode creates both hydride and proton species, facilitating subsequent hydroformylation steps while preventing undesired hydrogenation reactions that compete with aldehyde formation.

Support Material Effects

The choice of support material significantly influences the performance of heterogeneous catalysts for adipaldehyde synthesis. Support materials affect catalyst performance through multiple mechanisms, including electronic interactions, morphological effects, and stability considerations.

| Support Material | Surface Area (m²/g) | Pore Size (nm) | Electronic Effect | Advantages |

|---|---|---|---|---|

| Activated Carbon | 800-1500 | 2-50 | Neutral | High surface area, chemical inertness |

| Silica (SiO₂) | 200-800 | 2-20 | Slightly acidic | Thermal stability, tunable acidity |

| Alumina (Al₂O₃) | 50-300 | 2-10 | Acidic | Strong metal-support interaction |

| Titanium dioxide (TiO₂) | 50-200 | 5-30 | Reducible | Photocatalytic activity, reducible |

| Zeolites | 300-800 | 0.3-2 | Acidic/Basic | Shape selectivity, tunable acidity |

| Carbon nanotubes | 200-400 | 1-10 | Conductive | High conductivity, unique morphology |

| Graphene | 1000-2000 | Variable | Conductive | Exceptional conductivity, 2D structure |

Activated carbon supports demonstrate excellent performance due to their high surface area and chemical inertness [8]. These materials provide abundant sites for metal dispersion while maintaining minimal interference with catalytic reactions. The neutral electronic character of carbon supports prevents unwanted side reactions, making them ideal for selective adipaldehyde synthesis. The high surface area enables efficient metal utilization, while the hierarchical pore structure facilitates mass transfer of reactants and products.

Metal oxide supports offer unique advantages through strong metal-support interactions. Titanium dioxide supports enable remarkable enhancement in catalytic activity through reducible support effects [7]. The oxygen vacancies in TiO₂ create active sites that participate in hydrogen activation, working synergistically with supported metal atoms to achieve superior performance. The reducible nature of TiO₂ also provides thermal stability, preventing sintering of metal particles under reaction conditions.

The electronic properties of support materials profoundly influence catalytic performance. Acidic supports like alumina and certain zeolites can enhance activity through electronic interactions with metal centers [9]. However, excessive acidity can lead to undesired side reactions, requiring careful optimization of support properties. The balance between electronic promotion and selectivity maintenance represents a critical design consideration for heterogeneous catalyst development.

Ligand-Relay Catalysis

Ligand-relay catalysis represents an innovative approach to adipaldehyde synthesis, utilizing multiple ligands in sequence to achieve superior performance compared to single-ligand systems. This strategy leverages the unique capabilities of different ligands to optimize individual reaction steps while maintaining overall catalytic efficiency.

Dual Ligand Systems

Dual ligand systems for adipaldehyde synthesis employ two distinct ligands that work synergistically to enhance both activity and selectivity. The strategy involves using one ligand to promote the initial hydroformylation step and a second ligand to facilitate subsequent transformations or improve selectivity.

| Ligand Combination | First Ligand Role | Second Ligand Role | Synergistic Effect | Selectivity Improvement (%) |

|---|---|---|---|---|

| PPh₃/DPPE | Hydroformylation activation | Hydrogenation promotion | Enhanced alcohol yield | 25 |

| Monodentate/Bidentate phosphites | Initial substrate coordination | Regioselectivity enhancement | Improved adipaldehyde selectivity | 40 |

| Chiral/Achiral ligands | Enantioselectivity control | Rate acceleration | High enantioselectivity | 30 |

| Electron-rich/Electron-poor | Electronic tuning | Stability improvement | Balanced activity/selectivity | 35 |

| Bulky/Compact ligands | Steric control | Selectivity fine-tuning | Optimized performance | 20 |

The most successful dual ligand system for adipaldehyde synthesis employs distinct biphosphite ligands in a one-pot, two-step process [10] [11]. This approach commences with rhodium-catalyzed 1,3-butadiene hydroformylation using the first ligand, followed by rhodium-catalyzed isomerizing hydroformylation with the second ligand. The strategy achieves unprecedented chemoselectivity and regioselectivity of 65.9% toward adipaldehyde with complete conversion of 1,3-butadiene [11].

The mechanistic basis for dual ligand effectiveness involves complementary ligand properties. The first ligand system facilitates initial substrate activation and promotes the formation of intermediate aldehydes. The second ligand system then optimizes the subsequent isomerization and hydroformylation steps, directing product formation toward the desired linear dialdehyde [11]. This sequential optimization enables each ligand to perform its specialized function without compromising overall catalytic efficiency.

Dynamic ligand exchange represents the key to dual ligand system success. The rhodium center can exchange ligands during the catalytic cycle, allowing different ligands to coordinate preferentially during specific reaction steps [12]. This dynamic behavior enables the catalyst system to adapt to changing reaction conditions and substrate requirements, maintaining optimal performance throughout the entire synthetic sequence.

Relay Mechanism Elucidation

The relay mechanism in ligand-relay catalysis involves coordinated ligand exchange processes that optimize individual reaction steps while maintaining overall catalytic continuity. Detailed mechanistic studies have revealed the precise sequence of ligand coordination and dissociation events that enable superior catalytic performance.

The relay mechanism begins with the initial ligand facilitating substrate coordination and activation. For adipaldehyde synthesis from 1,3-butadiene, the first ligand promotes the formation of pentenal intermediates through conventional hydroformylation pathways [11]. The catalyst-substrate complex undergoes migratory insertion and reductive elimination steps, generating the first aldehyde product while maintaining the rhodium center in an active state.

The critical relay step involves ligand exchange without dissociation of the rhodium center from the catalytic cycle. The second ligand coordinates to the rhodium center, displacing the first ligand and creating a new catalytic environment optimized for subsequent transformations [11]. This ligand exchange process occurs through associative mechanisms that maintain catalytic continuity while enabling functional specialization.

The second phase of the relay mechanism involves the newly coordinated ligand directing the isomerization and subsequent hydroformylation of intermediate aldehydes. The electronic and steric properties of the second ligand favor the formation of linear products while suppressing unwanted side reactions [11]. The relay mechanism thus achieves sequential optimization of reaction conditions without requiring separate catalyst systems or reaction vessels.

Computational studies have provided detailed insights into the energetics of relay mechanisms. The ligand exchange process involves transition states with relatively low activation barriers, enabling rapid equilibration between different ligand coordination states [12]. The thermodynamic stability of various ligand-rhodium complexes determines the predominant catalytic species under different reaction conditions, allowing for predictable control over reaction selectivity.